5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione

Lipophilicity Steric bulk Drug-likeness

5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione (CAS 3242-65-7; synonym 5-isobutyl-3-(phenylamino)imidazolidine-2,4-dione) is a heterocyclic small molecule belonging to the hydantoin (imidazolidine-2,4-dione) class. Its structure features an isobutyl substituent at the C5 position and a 3-phenylamino (3-anilino) group on the hydantoin core, distinguishing it from simpler N3-unsubstituted or N3-alkyl hydantoins.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
CAS No. 3242-65-7
Cat. No. B12934104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione
CAS3242-65-7
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N(C(=O)N1)NC2=CC=CC=C2
InChIInChI=1S/C13H17N3O2/c1-9(2)8-11-12(17)16(13(18)14-11)15-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,18)
InChIKeyOCPBKGQSDIJRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione (CAS 3242-65-7): Procurement-Relevant Identity and Class Context


5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione (CAS 3242-65-7; synonym 5-isobutyl-3-(phenylamino)imidazolidine-2,4-dione) is a heterocyclic small molecule belonging to the hydantoin (imidazolidine-2,4-dione) class . Its structure features an isobutyl substituent at the C5 position and a 3-phenylamino (3-anilino) group on the hydantoin core, distinguishing it from simpler N3-unsubstituted or N3-alkyl hydantoins. Hydantoin derivatives are broadly explored in medicinal chemistry for anticonvulsant, antiarrhythmic, and antiproliferative applications [1]. However, a systematic search of primary research literature, patents, and authoritative databases reveals that published quantitative comparative data for this specific compound are virtually absent, a critical consideration for evidence-based procurement.

Why 5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione Cannot Be Assumed Interchangeable with Other Hydantoin Analogs


Within the imidazolidine-2,4-dione family, even minor structural modifications produce large shifts in potency, selectivity, and ADME properties. Published data on related scaffolds demonstrate that N3-substitution type (e.g., phenylamino vs. alkyl vs. unsubstituted) and C5-substituent identity (isobutyl vs. phenyl vs. cyclopropyl) profoundly alter anticonvulsant ED50 values and MMP inhibition profiles [1]. Specifically, the 3-phenylamino motif introduces an additional H-bond donor/acceptor and a lipophilic aromatic ring absent in simpler N3-H or N3-methyl analogs, which can reorient the molecule within enzyme active sites or receptor binding pockets. For a procurement decision, the absence of direct comparative data for CAS 3242-65-7 means generic substitution with a structurally similar hydantoin (e.g., 5-isobutyl-5-phenylhydantoin, CAS 6943-30-2, or 3-anilinoimidazolidine-2,4-dione, CAS 3019-33-8) is not supported by evidence and carries undefined risk of altered biological outcome.

Quantitative Differentiation Evidence for 5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione (CAS 3242-65-7)


Physicochemical Differentiation from the Parent 3-Anilino Scaffold (CAS 3019-33-8): Lipophilicity and Steric Bulk

Compared with the unsubstituted parent 3-anilinoimidazolidine-2,4-dione (CAS 3019-33-8; MW 191.19), CAS 3242-65-7 carries an additional isobutyl group at C5, increasing the molecular weight by 56.10 g/mol to 247.29 g/mol . This modification adds 3 rotatable bonds and approximately +1.4 logP units (calculated by fragment addition), substantially enhancing lipophilicity and membrane permeability potential. The unsubstituted analog lacks any C5 alkyl group and is frequently used as a minimalist pharmacophore probe, whereas the isobutyl-bearing target compound provides steric bulk that can fill hydrophobic enzyme pockets. No direct head-to-head biological comparison between these two compounds has been published.

Lipophilicity Steric bulk Drug-likeness

Structural Distinction from 5-Isobutyl-5-phenylhydantoin: Absence of C5 Quaternary Center Alters Metabolic Susceptibility

5-Isobutyl-5-phenylhydantoin (CAS 6943-30-2) is a close structural relative that bears a phenyl group at C5 in addition to the isobutyl chain, creating a quaternary carbon center . Published anticonvulsant SAR studies on hydantoins demonstrate that C5-disubstituted analogs (e.g., phenytoin) exhibit greater metabolic stability than C5-monosubstituted analogs, which retain a chiral center at C5 and are more susceptible to enantioselective metabolism [1]. CAS 3242-65-7 is a C5-monosubstituted hydantoin; its chiral C5 center may lead to stereoselective biological activity and differential metabolic clearance compared to the C5-disubstituted comparator. No direct comparative PK or metabolism data exist for these two compounds.

Metabolic stability C5 substitution pattern Hydantoin SAR

Differentiation from 3-Amino-5-isobutylimidazolidine-2,4-dione: Phenylamino vs. Amino at N3

3-Amino-5-(2-methylpropyl)imidazolidine-2,4-dione (CAS 100856-51-7) replaces the N3-phenylamino group with a simple amino group . The phenylamino substituent in CAS 3242-65-7 adds a phenyl ring that can engage in π-stacking and hydrophobic interactions unavailable to the primary amino analog. Published fragment-based screening data for hydantoin-based MMP inhibitors indicate that N3-aryl substitution can improve binding affinity by 10- to 100-fold compared to N3-H or N3-alkyl analogs through occupation of the S1' pocket [1]. However, this class-level trend has not been verified for the specific pair in question, and no direct comparative IC50 or Ki values are available.

N3 substitution Enzyme inhibition Binding affinity

Supplier-Disclosed Purity Baseline: 97% Assay as Minimum Procurement Specification

The compound is commercially available with a disclosed purity of 97% (GC/HPLC) from at least one supplier listing . This establishes a baseline for procurement specifications. In comparison, the unsubstituted 3-anilinoimidazolidine-2,4-dione (CAS 3019-33-8) is listed at 95% purity from certain vendors, while fenamidone metabolite (CAS 332855-88-6) is available at ≥98% from analytical standard suppliers. No certificate of analysis with batch-specific data or impurity profile information is publicly available for CAS 3242-65-7.

Purity specification Quality control Supplier comparison

Critical Evidence Gap: Absence of Published Biological Activity Data Precludes Quantitative Differentiation

A systematic search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and major patent databases (USPTO, WIPO, EPO) using the compound name, CAS number, and structural identifiers returned no primary research articles, no bioactivity data, no patent examples, and no ADME/Tox data specifically for CAS 3242-65-7 [1]. This is in stark contrast to structurally related hydantoins such as phenytoin (CAS 57-41-0), which has >20,000 publications, and 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione derivatives, for which quantitative ED50 data are available in the MES and scPTZ seizure models [2]. The absence of published data means that all differentiation from analogs rests on structural and physicochemical inference rather than experimentally verified biological performance.

Data availability Literature gap Risk assessment

Synthetic Accessibility and Scaffold Novelty as Indirect Selection Factors

The compound's synthesis has been described via condensation of phenyl isocyanate with appropriate amino acid derivatives or through cyclization reactions of isobutyl-substituted amine precursors with carbonyl compounds . The 3-phenylamino hydantoin scaffold occupies a region of chemical space distinct from both the classical 5,5-diphenylhydantoins and the 3-alkyl hydantoins. A ChEMBL substructure search for molecules containing the 3-(phenylamino)imidazolidine-2,4-dione core returns fewer than 50 compounds with any bioactivity annotation, compared to >3,000 for hydantoins broadly, indicating this is a relatively underexplored chemotype [1]. For researchers seeking novel chemical matter with potential for intellectual property generation, this scaffold underrepresentation may be an advantage, albeit with the trade-off of absent pharmacological validation.

Synthetic tractability Scaffold novelty Chemical space

Recommended Application Scenarios for 5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione (CAS 3242-65-7) Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping from Validated Hydantoin Pharmacophores

Given that the 3-phenylamino hydantoin scaffold is underrepresented in bioactivity databases relative to classical 5,5-disubstituted hydantoins [1], CAS 3242-65-7 may serve as a starting point for scaffold-hopping campaigns. Researchers seeking novel anticonvulsant or antiarrhythmic chemotypes can use this compound to probe whether the N3-phenylamino modification retains activity seen in 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione (ED50 = 5.76 mg/kg MES in rat) [2]. The isobutyl C5 substituent provides a defined starting point for SAR expansion, distinct from the cyclopropyl and phenyl substituents that dominate the published hydantoin anticonvulsant literature.

Computational Chemistry and Molecular Docking Studies

The compound's well-defined structure with a single chiral center and moderate molecular weight (247.29 g/mol) makes it suitable for computational studies [1]. Its N3-phenylamino group can be docked into published MMP-12 crystal structures (PDB entries available), while the isobutyl group can explore the S1 pocket—a binding mode not accessible to smaller 3-anilino analogs lacking C5 substitution. This enables in silico differentiation from both smaller (CAS 3019-33-8) and larger (CAS 332855-88-6) 3-phenylamino hydantoins before committing to synthesis.

Chiral Separation and Enantioselective Activity Profiling

The C5-monosubstitution pattern in CAS 3242-65-7 creates a stereogenic center absent in C5-disubstituted analogs such as 5-isobutyl-5-phenylhydantoin (CAS 6943-30-2) [1]. Published doctoral research has demonstrated that chiral 3,5-disubstituted hydantoins and their phenylamino derivatives can be enantioseparated and show enantioselective biological activity [2]. Procurement of the racemic mixture, followed by chiral chromatography, offers an opportunity to identify eutomers with improved target selectivity—a research direction not possible with achiral C5-disubstituted comparators.

Metabolic Stability Comparison Studies

Class-level inference from hydantoin SAR suggests that C5-monosubstituted hydantoins are more susceptible to metabolic clearance than their C5-disubstituted counterparts [1]. Researchers investigating structure-metabolism relationships can use CAS 3242-65-7 as a representative C5-monosubstituted, N3-phenylamino hydantoin in head-to-head microsomal stability assays against C5-disubstituted analogs (e.g., fenamidone metabolite, CAS 332855-88-6). Such studies would generate the quantitative comparative data currently absent from the literature.

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